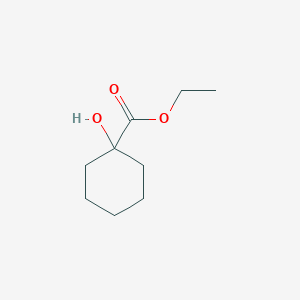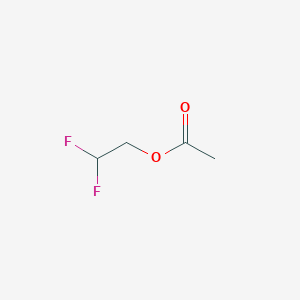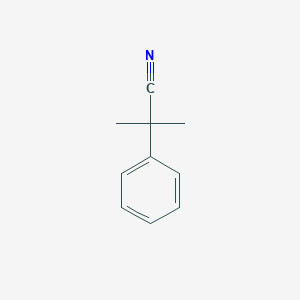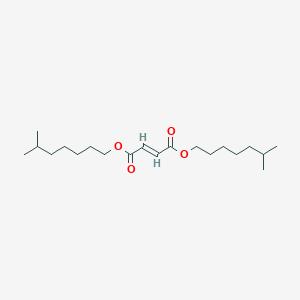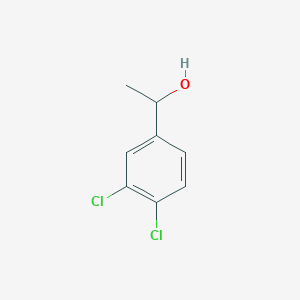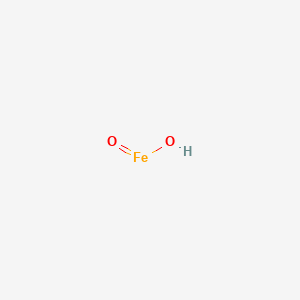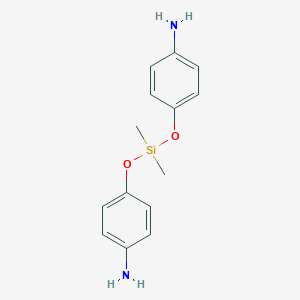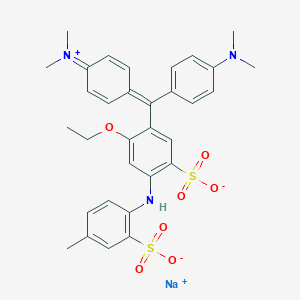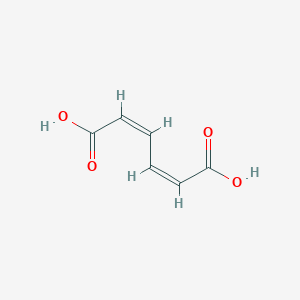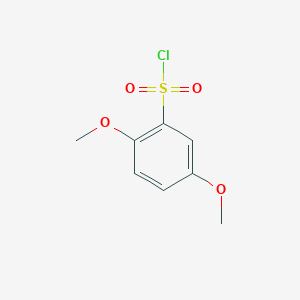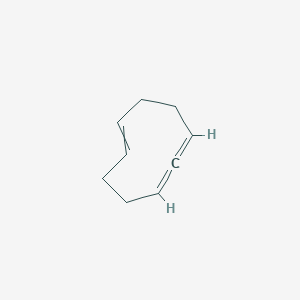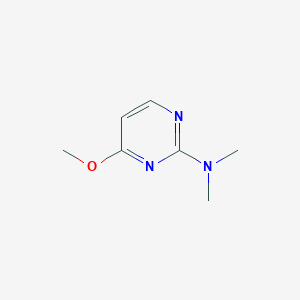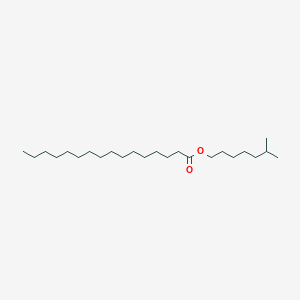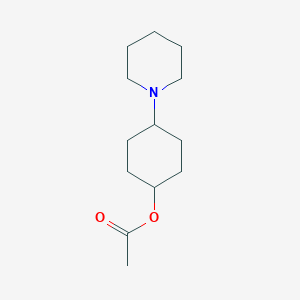
4-Piperidinocyclohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinocyclohexyl acetate, also known as PCCA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PCCA is a cyclohexyl derivative of piperidine, and its chemical structure is C12H21NO2. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 4-Piperidinocyclohexyl acetate is not fully understood, but it is believed to interact with the N-methyl-D-aspartate (NMDA) receptor in the brain. 4-Piperidinocyclohexyl acetate has been shown to have a high affinity for the NMDA receptor, and it may act as a partial agonist or antagonist of this receptor. The NMDA receptor is involved in various physiological processes, including learning and memory, and it has been implicated in the pathogenesis of various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
4-Piperidinocyclohexyl acetate has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. 4-Piperidinocyclohexyl acetate has also been shown to have neuroprotective effects, and it may protect against oxidative stress and inflammation in the brain. In addition, 4-Piperidinocyclohexyl acetate has been shown to have analgesic and anticonvulsant effects, and it may have potential applications in the treatment of pain and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Piperidinocyclohexyl acetate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4-Piperidinocyclohexyl acetate is also relatively easy to synthesize using various methods. However, 4-Piperidinocyclohexyl acetate has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the study of 4-Piperidinocyclohexyl acetate, including the investigation of its potential applications in the treatment of various neurological and psychiatric disorders, the development of new synthetic methods for 4-Piperidinocyclohexyl acetate, and the study of its mechanism of action using advanced techniques, such as X-ray crystallography and molecular modeling. In addition, the study of 4-Piperidinocyclohexyl acetate may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Métodos De Síntesis
4-Piperidinocyclohexyl acetate can be synthesized using various methods, including the reaction of cyclohexanone with piperidine in the presence of acetic anhydride and sodium acetate. Another method involves the reaction of cyclohexanone with piperidine in the presence of acetic acid and acetic anhydride. The yield of 4-Piperidinocyclohexyl acetate using these methods ranges from 50-70%.
Aplicaciones Científicas De Investigación
4-Piperidinocyclohexyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 4-Piperidinocyclohexyl acetate has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In organic synthesis, 4-Piperidinocyclohexyl acetate has been used as a reagent for the synthesis of various compounds. In material science, 4-Piperidinocyclohexyl acetate has been studied for its potential applications in the development of new materials with unique properties.
Propiedades
Número CAS |
1531-94-8 |
|---|---|
Nombre del producto |
4-Piperidinocyclohexyl acetate |
Fórmula molecular |
C13H23NO2 |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
(4-piperidin-1-ylcyclohexyl) acetate |
InChI |
InChI=1S/C13H23NO2/c1-11(15)16-13-7-5-12(6-8-13)14-9-3-2-4-10-14/h12-13H,2-10H2,1H3 |
Clave InChI |
HCDGMLMWTNNERJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC(CC1)N2CCCCC2 |
SMILES canónico |
CC(=O)OC1CCC(CC1)N2CCCCC2 |
Otros números CAS |
1531-94-8 |
Sinónimos |
4-Piperidinocyclohexyl=acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




